molecular formula C26H26NO8P B3308108 Fmoc-D-Thr(Po(Obzl)Oh)-OH CAS No. 937171-63-6

Fmoc-D-Thr(Po(Obzl)Oh)-OH

Cat. No.: B3308108
CAS No.: 937171-63-6
M. Wt: 511.5 g/mol
InChI Key: HOFDVXHILSPFNS-BXKMTCNYSA-N
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Description

Fmoc-D-Thr(Po(Obzl)Oh)-OH: is a derivative of threonine, an amino acid, where the hydroxyl group is protected by a benzyl phosphate group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of Fmoc-D-Thr(Po(Obzl)Oh)-OH typically involves the protection of the threonine hydroxyl group with a benzyl phosphate group. This is followed by the protection of the amino group with an Fmoc group.
  • The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions.

Industrial Production Methods:

  • Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for high yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl phosphate group can be removed using hydrogenation or acidic conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide for Fmoc removal; hydrogenation with palladium on carbon for benzyl phosphate removal.

    Coupling: Diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in organic solvents.

Major Products:

  • The major products of these reactions are the deprotected amino acid or peptide, and the extended peptide chain in the case of coupling reactions.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).

Biology:

  • Utilized in the study of protein structure and function by enabling the synthesis of specific peptide sequences.

Medicine:

  • Potential applications in the development of peptide-based drugs and therapeutic agents.

Industry:

  • Employed in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action for Fmoc-D-Thr(Po(Obzl)Oh)-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The benzyl phosphate group protects the hydroxyl group, allowing for selective deprotection and further functionalization.

Comparison with Similar Compounds

    Fmoc-D-Thr-OH: Lacks the benzyl phosphate protection on the hydroxyl group.

    Fmoc-D-Ser(Po(Obzl)Oh)-OH: Similar structure but with serine instead of threonine.

    Boc-D-Thr(Po(Obzl)Oh)-OH: Uses a tert-butyloxycarbonyl (Boc) group for amino protection instead of Fmoc.

Uniqueness:

  • The combination of Fmoc and benzyl phosphate protection in Fmoc-D-Thr(Po(Obzl)Oh)-OH provides unique stability and selectivity in peptide synthesis, making it particularly useful for complex peptide assembly.

Properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFDVXHILSPFNS-BXKMTCNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938646
Record name O-[(Benzyloxy)(hydroxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175291-56-2
Record name O-[(Benzyloxy)(hydroxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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